
N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a key target for the treatment of B-cell malignancies. In
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, which leads to downstream inhibition of B-cell receptor signaling. This results in the inhibition of B-cell proliferation and survival, and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways in B-cells, leading to the inhibition of B-cell proliferation and survival. In preclinical studies, this compound has also been shown to induce apoptosis in B-cell malignancies. This compound has a favorable pharmacokinetic profile and can be administered orally, which makes it a promising therapeutic candidate for the treatment of B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BTK, favorable pharmacokinetic profile, and oral bioavailability. However, this compound has some limitations, including its potential off-target effects and the need for further evaluation of its safety and efficacy in clinical trials.
Direcciones Futuras
For the development of N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide include the evaluation of its safety and efficacy in clinical trials, the investigation of its potential combination with other therapies, and the identification of predictive biomarkers for patient selection. Additionally, further research is needed to understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide can be synthesized using a multi-step process that involves the condensation of 2-amino-4-chloro-5-methoxybenzoic acid with 4-tosylpiperazine, followed by the acetylation of the resulting amine with acetic anhydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound can inhibit BTK activity and induce apoptosis in B-cell malignancies. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-15-3-6-17(7-4-15)29(26,27)24-11-9-23(10-12-24)14-20(25)22-18-13-16(21)5-8-19(18)28-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYXNURAVRCPQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

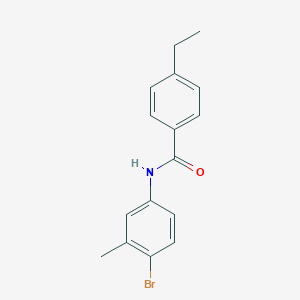
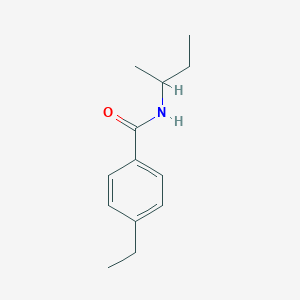
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)

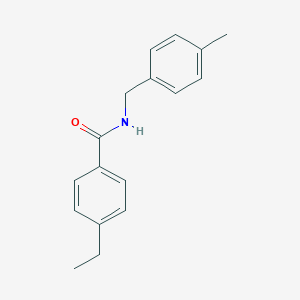
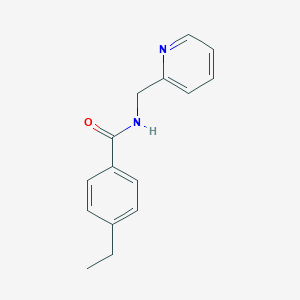


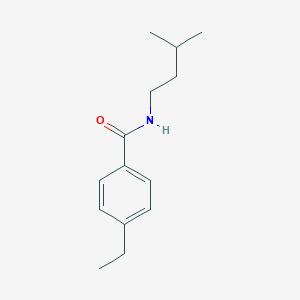
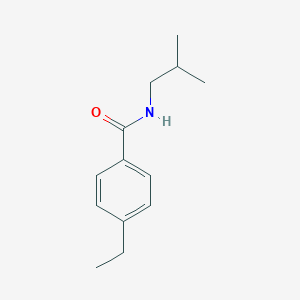
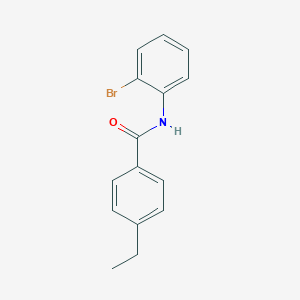


![N-[4-(acetylamino)phenyl]-4-ethylbenzamide](/img/structure/B501512.png)